molecular formula C16H26BNO4S B13725383 N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide

N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide

Cat. No.: B13725383
M. Wt: 339.3 g/mol
InChI Key: CJULUUBRIUZVSB-UHFFFAOYSA-N
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Description

N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is a complex organic compound that features a sulfonamide group, an isopropyl group, and a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide typically involves the following steps:

    Formation of the Dioxaborolane Ring: This is achieved by reacting pinacol with boronic acid derivatives under anhydrous conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate sulfonyl chloride with an amine in the presence of a base such as triethylamine.

    Final Assembly: The final compound is assembled by coupling the dioxaborolane and sulfonamide intermediates using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions and as a boron source.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism by which N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is unique due to its combination of a sulfonamide group and a dioxaborolane ring. This structural feature allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C16H26BNO4S

Molecular Weight

339.3 g/mol

IUPAC Name

3-methyl-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

InChI

InChI=1S/C16H26BNO4S/c1-11(2)18-23(19,20)13-8-9-14(12(3)10-13)17-21-15(4,5)16(6,7)22-17/h8-11,18H,1-7H3

InChI Key

CJULUUBRIUZVSB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)NC(C)C)C

Origin of Product

United States

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